苯甲酰亚胺酰氯,2-氯-6-氟-N-羟基-

描述

The compound "Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy-" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their chemical properties, which can provide insights into the analysis of similar compounds. For instance, N-functionalized benzotriazole-1-carboximidoyl chlorides are described as stable and novel synthetic equivalents for isocyanide dichlorides, which can be used to synthesize polysubstituted guanidines and other derivatives .

Synthesis Analysis

The synthesis of related compounds involves the use of carboximidoyl chlorides as intermediates. For example, N-functionalized benzotriazole-1-carboximidoyl chlorides are readily prepared and used in subsequent condensations to afford various substituted compounds . Similarly, solvent-free synthesis methods have been employed to create derivatives such as (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides with high yields .

Molecular Structure Analysis

The molecular structure of related compounds often includes strong intramolecular hydrogen bonding, as seen in the solid-state structures of N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides . These strong intramolecular interactions can significantly influence the reactivity and stability of the compounds.

Chemical Reactions Analysis

The reactivity of carboximidoyl chlorides with various substrates can lead to a range of chemical reactions. For instance, 2-(chloroseleno)benzoyl chloride acts as a bifunctional electrophile, reacting with C-H acids to produce selenophen derivatives . N-(Pentafluorophenyl)carbonimidoyl dichloride reacts with fluorinated benzenes in the presence of AlCl3 to yield imidoyl chlorides and azomethines .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboximidoyl chloride derivatives can be influenced by their substituents. For example, the spectral data of imine-carboximido derivatives have been correlated with Hammett substituent constants, indicating the effects of substituents on spectral group absorptions . Soluble fluoro-polyimides derived from related compounds exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability .

科学研究应用

相关化学化合物的科学研究应用

环境影响和法规:对氯代溶剂和邻苯二甲酸盐等类似化学化合物的研究通常集中于它们在环境中的发生、归趋和行为。研究强调了这些化合物在工业和消费品中的广泛使用,它们在各种环境区室中的检测,以及它们由于毒性和持久性而带来的潜在健康风险。监管框架和风险评估旨在最大程度地减少与这些化学物质相关的潜在饮食和环境风险,这强调了监测和监管其使用的重要性(阿德努加,2022; 布拉胡希等人,2017)。

超分子化学和纳米技术:某些苯衍生物因其在超分子化学中的有序性质而被探索,展示了从纳米技术到生物医学领域的潜在应用。这些化合物的自组装和多价性促进了它们在创建纳米级结构和医学应用中的使用,突出了苯基化合物在先进科学研究中的多功能性(坎特金、德格里夫和帕尔曼斯,2012)。

聚合物加工和降解:聚氯乙烯 (PVC) 和相关聚合物的热降解涉及复杂机制,这对材料科学和工程具有重大影响。对 PVC 中的结构缺陷和降解途径的研究突出了科学界对了解和提高氯化聚合物在各种应用中的稳定性和性能的兴趣(斯塔恩斯,2002)。

毒性和人类健康:与接触氯代溶剂和其他类似化学物质(特别是在职业环境中)相关的健康风险已得到广泛研究。这些研究有助于更广泛地了解此类化学物质对人类健康的不利影响,包括生殖功能障碍和潜在致癌性。这部分研究强调了制定严格的安全规程和法规以保护个人免受有害接触的必要性(鲁德,2006; 施拉格和迪克森,1985)。

安全和危害

属性

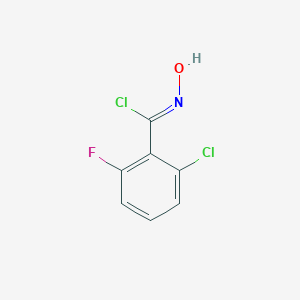

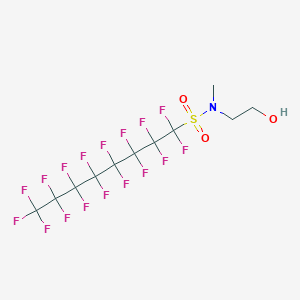

IUPAC Name |

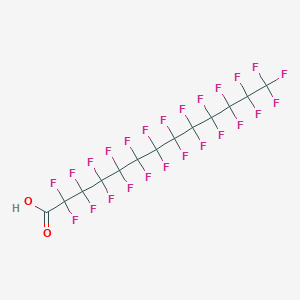

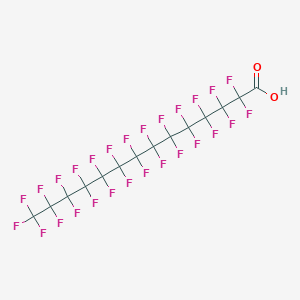

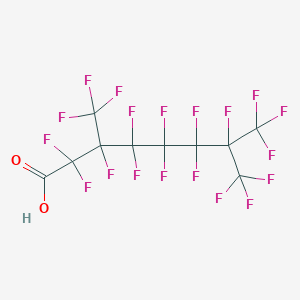

(1Z)-2-chloro-6-fluoro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-4-2-1-3-5(10)6(4)7(9)11-12/h1-3,12H/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUJVGVNTYDLIG-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=NO)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C(=N/O)/Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- | |

CAS RN |

51088-25-6 | |

| Record name | Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051088256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-6-FLUOROBENZALDCHLOROXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)

![1-[(E)-2-nitroprop-1-enyl]naphthalene](/img/structure/B106152.png)